Human c-peptide
描述
属性
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[2-[(2S)-2-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-4-amino-1-carboxy-4-oxobutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C129H211N35O48/c1-58(2)42-77(155-113(195)74(31-39-102(184)185)151-127(209)105(65(15)16)162-114(196)71(25-32-88(131)167)145-95(174)54-141-126(208)104(64(13)14)161-115(197)72(26-33-89(132)168)150-118(200)80(45-61(7)8)156-121(203)83(48-103(186)187)159-112(194)73(30-38-101(182)183)148-107(189)67(18)143-109(191)69(130)24-36-99(178)179)111(193)138-50-93(172)135-49-92(171)136-55-98(177)163-40-20-22-86(163)124(206)140-51-94(173)142-66(17)106(188)137-52-96(175)146-84(56-165)122(204)157-81(46-62(9)10)119(201)152-75(27-34-90(133)169)128(210)164-41-21-23-87(164)125(207)160-78(43-59(3)4)116(198)144-68(19)108(190)154-79(44-60(5)6)117(199)149-70(29-37-100(180)181)110(192)139-53-97(176)147-85(57-166)123(205)158-82(47-63(11)12)120(202)153-76(129(211)212)28-35-91(134)170/h58-87,104-105,165-166H,20-57,130H2,1-19H3,(H2,131,167)(H2,132,168)(H2,133,169)(H2,134,170)(H,135,172)(H,136,171)(H,137,188)(H,138,193)(H,139,192)(H,140,206)(H,141,208)(H,142,173)(H,143,191)(H,144,198)(H,145,174)(H,146,175)(H,147,176)(H,148,189)(H,149,199)(H,150,200)(H,151,209)(H,152,201)(H,153,202)(H,154,190)(H,155,195)(H,156,203)(H,157,204)(H,158,205)(H,159,194)(H,160,207)(H,161,197)(H,162,196)(H,178,179)(H,180,181)(H,182,183)(H,184,185)(H,186,187)(H,211,212)/t66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,104-,105-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUAQYXWVJDEQY-QENPJCQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C2CCCN2C(=O)CNC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C129H211N35O48 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186651 | |
| Record name | Proinsulin C-peptide (human) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3020.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33017-11-7, 59112-80-0 | |
| Record name | Proinsulin C-peptide (human) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033017117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C-peptide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16187 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Proinsulin C-peptide (human) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Solid-Phase Peptide Synthesis (SPPS)
Traditional SPPS remains the cornerstone of C-peptide preparation, utilizing fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) protecting groups. The process involves iterative coupling of amino acids in the C-to-N direction, with carbodiimides like dicyclohexylcarbodiimide (DCC) activating carboxyl groups for amide bond formation. For example, the synthesis of C-peptide analogs requires precise control over side-chain protections (e.g., tert-butyl for glutamic acid) to prevent undesired reactions. A typical protocol involves:
-
Resin functionalization : Wang or 2-chlorotrityl chloride resins anchor the C-terminal amino acid.
-
Deprotection : 20% piperidine in DMF removes Fmoc groups, while trifluoroacetic acid (TFA) cleaves tert-butyl protections.
-
Coupling : HBTU or HATU mediates amino acid activation, achieving >98% coupling efficiency per cycle.
Challenges : Racemization at cysteine residues (if present) and aggregation of hydrophobic sequences necessitate optimized solvents (e.g., DMF with 0.1 M HOBt).
N-to-C Peptide Synthesis
Recent advances in N-to-C elongation offer a sustainable alternative to SPPS, minimizing protecting groups and chemical waste. Key methodologies include:
-
Thioacid-mediated coupling : Peptide thioacids (e.g., Ac-Leu-Thr-Cys(SH)-OH) undergo oxidative bond formation with unprotected amino acids, achieving 85–92% yields with <2% epimerization.
-
Transamidation strategies : Zinc-catalyzed reactions enable fragment couplings using 2-aminopyridine intermediates, suitable for synthesizing C-peptide segments (e.g., Glu-Ala-Leu-Gly).
Advantages :
Recombinant Expression Systems
Proinsulin Processing in Microbial Hosts
C-peptide is naturally excised from proinsulin during insulin maturation. Recombinant systems exploit this mechanism:
-
Pichia pastoris : A codon-optimized proinsulin gene expressed in Pichia yields 120–150 mg/L of proinsulin, which is enzymatically cleaved using trypsin and carboxypeptidase B to isolate C-peptide.
-
Escherichia coli : Inclusion body expression followed by refolding and CNBr cleavage produces C-peptide at 60–80 mg/L, though purity requires additional chromatographic steps.
Key parameters :
Cell-Free Protein Synthesis
Emerging platforms utilize wheat germ or E. coli lysates for rapid C-peptide production (6–8 hours), achieving 0.5–1.2 mg/mL yields without proteolytic degradation.
Purification and Analytical Validation
Solid-Phase Extraction (SPE)
Anion-exchange SPE (e.g., Oasis MAX cartridges) isolates C-peptide from serum or fermentation broth with 90–95% recovery. Elution with methanol/1% formic acid ensures compatibility with downstream LC-MS/MS analysis.
Isotope Dilution LC-MS/MS
A reference method for absolute quantification employs:
-
Internal standard : -labeled C-peptide spiked into samples.
-
Chromatography : XSelect Peptide CSH C18 column (2.1 × 100 mm) with 0.4% formic acid/acetonitrile gradient.
-
Detection : MRM transitions at m/z 1,007.7 → 147.2 for C-peptide and m/z 1,011.7 → 147.2 for the IS.
Performance metrics :
Challenges and Innovations
Epimerization and Side Reactions
C-terminal cysteine residues in synthetic C-peptide analogs undergo β-elimination under basic conditions, forming dehydroalanine (up to 15% byproduct). Mitigation strategies include:
Sustainable Synthesis
N-to-C methods reduce solvent consumption by 40% and coupling reagent waste by 70% compared to SPPS. Life-cycle assessments highlight a 50% lower carbon footprint for thioacid-based protocols.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Time (Days) | Cost ($/g) |
|---|---|---|---|---|
| SPPS (Fmoc) | 75–85 | 90–95 | 7–10 | 1,200 |
| N-to-C Synthesis | 80–90 | 88–93 | 5–7 | 900 |
| Pichia Expression | 70–80 | 95–98 | 14–21 | 600 |
| E. coli Expression | 60–70 | 85–90 | 10–14 | 450 |
化学反应分析
反应类型: 连接肽会经历各种化学反应,包括:
氧化: 连接肽可以被活性氧 (ROS) 氧化,导致在半胱氨酸残基之间形成二硫键。
还原: 二硫键的还原可以使用还原剂(例如二硫苏糖醇 (DTT) 或 β-巯基乙醇)来实现。
取代: 连接肽中的氨基酸残基可以使用定点诱变进行取代,以研究特定残基对其功能的影响。
常用试剂和条件:
氧化: 过氧化氢 (H2O2) 或其他 ROS。
还原: 二硫苏糖醇 (DTT) 或 β-巯基乙醇。
取代: 使用聚合酶链反应 (PCR) 和特异性引物的定点诱变。
主要形成的产物:
氧化: 形成二硫键。
还原: 二硫键的断裂。
取代: 具有改变的氨基酸序列的突变肽
科学研究应用
Diagnostic Applications
C-peptide serves as a crucial biomarker for assessing pancreatic beta-cell function. Its measurement is essential in differentiating between types of diabetes, particularly in distinguishing type 1 diabetes from type 2 diabetes. C-peptide levels can indicate endogenous insulin production, which is vital for tailoring diabetes management strategies.
Key Findings:
- Type 1 vs. Type 2 Diabetes: C-peptide levels are significantly lower in type 1 diabetes compared to type 2 diabetes, making it a valuable diagnostic tool for clinicians .
- Clinical Studies: Research indicates that patients with preserved C-peptide levels experience fewer complications associated with diabetes, such as hypoglycemia and neuropathy .
Therapeutic Applications
Recent studies have highlighted the therapeutic potential of C-peptide in managing diabetes-related complications. Research suggests that C-peptide may exert protective effects on various tissues affected by diabetes.
Renal Protection
C-peptide has been shown to improve kidney function in diabetic models:
- Animal Studies: In rodent models, C-peptide treatment reduced urinary protein excretion and improved glomerular morphology, indicating a protective effect against diabetic nephropathy .
- Meta-Analysis: A meta-analysis revealed that C-peptide administration decreased glomerular hyperfiltration and proteinuria in type 1 diabetes patients .
Neuropathy Management
C-peptide may also play a role in alleviating diabetic neuropathy:
- Clinical Observations: Studies demonstrated that exogenous C-peptide improved lower limb vibration perception in patients with type 1 diabetes, suggesting its potential to mitigate sensory nerve damage .
Cardiovascular Health
C-peptide's anti-inflammatory properties may contribute to cardiovascular health:
- Mechanisms of Action: Research indicates that C-peptide reduces oxidative stress by inhibiting reactive oxygen species production and activating protective pathways in endothelial cells . This suggests a potential role in preventing vascular complications associated with diabetes.
Mechanistic Insights
The biological mechanisms underlying the effects of C-peptide are complex and involve various signaling pathways:
- Antioxidant Effects: C-peptide has been shown to activate AMP-activated protein kinase (AMPK), which plays a critical role in reducing oxidative stress and apoptosis in endothelial cells exposed to high glucose levels .
- Cellular Signaling: C-peptide interacts with specific receptors on cell membranes, initiating intracellular signaling cascades that promote cell survival and function .
Comparative Data on C-Peptide Applications
Case Studies
Case Study 1: Diabetic Nephropathy
A study involving diabetic rats treated with physiological doses of C-peptide showed significant improvements in kidney structure and function, highlighting its potential as a therapeutic agent against diabetic nephropathy.
Case Study 2: Neuropathy in Type 1 Diabetes
In clinical trials, type 1 diabetes patients receiving exogenous C-peptide demonstrated enhanced vibration perception and reduced neuropathic symptoms, suggesting a beneficial role for C-peptide supplementation.
作用机制
连接肽通过多种机制发挥其作用:
与细胞膜受体结合: 连接肽与细胞膜上特定 G 蛋白偶联受体 (GPCR) 结合,与胰岛素受体不同。
激活下游信号通路: 这种结合会激活各种细胞内信号通路,包括参与抗氧化、抗凋亡和抗炎反应的通路。
调节细胞转录: 连接肽可以被内化并通过与转录因子相互作用来影响基因表达 .
相似化合物的比较
Table 1: Molecular and Metabolic Properties
Table 2: Assay Method Variability
| Method | C-Peptide (CV%) | Insulin (CV%) |
|---|---|---|
| Chemiluminescence (Lumipulse) | 5–8% | 10–15% |
| LC-MS/MS | 3–5% | 4–6% |
| Immunoassay Cross-Reactivity | Minimal | High (proinsulin) |
Table 3: Clinical Associations
Research Findings on Clinical Associations
- Diabetes Management : Preservation of residual C-peptide (>0.2 nmol/L) in type 1 diabetes correlates with reduced microvascular complications (HR 0.67, p < 0.001) .
- Cardiovascular Risk : Elevated C-peptide associates with increased CVD risk (OR 1.94–3.45) in meta-analyses, though mechanisms (e.g., endothelial effects) remain debated .
- Assay Harmonization: International comparisons show high correlation (r² = 0.999) between ID-MS and immunoassay methods after standardization, reducing inter-lab variability from 22.5% to 6.1% .
生物活性
C-peptide, a byproduct of insulin synthesis, has historically been regarded as an inert molecule. However, recent research has illuminated its significant biological activities and potential therapeutic roles in various physiological processes, particularly in relation to diabetes and its complications. This article reviews the biological activity of C-peptide, focusing on its mechanisms of action, effects on diabetic complications, and potential therapeutic applications.
Overview of C-Peptide
C-peptide, or connecting peptide, is a 31-amino acid peptide that is released into the bloodstream during the cleavage of proinsulin into insulin. Its biological half-life is significantly longer than that of insulin, allowing for distinct physiological effects that are increasingly recognized in clinical research.
C-peptide exerts its biological effects through several mechanisms:
- Receptor Binding : C-peptide binds to specific G-protein-coupled receptors on various cell types, including endothelial cells and kidney cells. This binding activates intracellular signaling pathways that enhance cellular functions such as nitric oxide (NO) synthesis and sodium-potassium ATPase activity .
- Gene Expression Modulation : C-peptide influences gene expression related to endothelial function and nephropathy. For instance, it promotes the transcription of endothelial nitric oxide synthase (eNOS) while inhibiting inducible nitric oxide synthase (iNOS), thereby modulating vascular health .
- Cellular Repair and Growth : Research indicates that C-peptide may play a role in tissue repair mechanisms. It has been shown to enhance wound healing and promote cellular proliferation in various tissues .
1. Diabetic Complications
C-peptide has been studied extensively for its protective effects against diabetic complications:
- Diabetic Nephropathy : C-peptide administration has demonstrated protective effects on renal function in diabetic models by reducing urinary protein excretion and improving glomerular structure. A study reported that treatment with physiological doses of C-peptide reduced glomerular hyperfiltration and improved podocyte morphology in diabetic rats .
- Diabetic Neuropathy : Evidence suggests that C-peptide may ameliorate symptoms of diabetic neuropathy by enhancing nerve function and reducing pain sensitivity through modulation of neurotrophic factors .
2. Reproductive Health
C-peptide has been implicated in reproductive health, particularly in enhancing ovarian function and improving outcomes in women with diabetes. Studies indicate that C-peptide may influence ovarian steroidogenesis and improve insulin sensitivity in reproductive tissues .
3. Wound Healing
C-peptide has been shown to significantly promote skin wound healing through enhanced fibroblast activity and collagen synthesis. This effect underscores its potential therapeutic application in treating chronic wounds associated with diabetes .
Case Studies
Several case studies highlight the therapeutic potential of C-peptide:
- Case Study 1 : A clinical trial involving Type 1 Diabetes Mellitus (T1DM) patients demonstrated that administration of C-peptide improved microvascular function and reduced albuminuria over a six-month period .
- Case Study 2 : In a cohort study examining patients with diabetic neuropathy, those receiving C-peptide therapy reported improved sensory function and reduced neuropathic pain compared to controls .
Research Findings Summary Table
| Study | Focus Area | Key Findings |
|---|---|---|
| Li et al. (2020) | Diabetic Nephropathy | C-peptide reduces urinary protein and improves glomerular morphology. |
| Pham et al. (2022) | Reproductive Health | C-peptide enhances ovarian function in diabetic women. |
| BioVendor Study (2023) | Wound Healing | C-peptide promotes fibroblast activity and collagen synthesis. |
常见问题
Basic Research Questions
Q. How to select and validate assays for quantifying C-peptide in human serum?
- Methodological Answer : Use enzyme-linked immunosorbent assay (ELISA) kits with validated sensitivity, such as the SimpleStep ELISA, which provides interpolated concentrations corrected for sample dilution. Ensure duplicate measurements and background subtraction to minimize variability. For validation, compare results against radioimmunoassays (RIA) or mass spectrometry, and report coefficients of variation (CV) <15% .
- Key Considerations :
- Specify sample types (serum, plasma, urine) and storage conditions (e.g., heparinized plasma).
- Include dilution factors and pre-analytical variables (e.g., fasting vs. stimulated samples) .
Q. What statistical approaches are suitable for non-normally distributed C-peptide data?
- Methodological Answer : Apply non-parametric tests (e.g., Wilcoxon signed-rank test for paired data, Mann-Whitney U test for unpaired data). Use Bland-Altman plots to assess assay comparability and McNemar’s test for proportional differences in detection limits. For parametric data, employ ANOVA with Tukey’s post-hoc analysis .
- Example : In a study comparing fasted vs. stimulated C-peptide, non-parametric tests revealed significant differences (p<0.05) in secretion dynamics .
Q. How to standardize antibody validation for C-peptide detection in immunohistochemistry?
- Methodological Answer : Use antibodies with Advanced Verification data, confirming specificity via knockout controls or blocking peptides. Validate in target species (human, mouse, rat) and applications (e.g., Western blot, ELISA). Report dilution ratios, incubation times, and imaging parameters .
- Table : Antibody Validation Checklist
| Parameter | Requirement |
|---|---|
| Specificity | Knockout/blocking peptide validation |
| Cross-reactivity | Tested in ≥3 species |
| Reproducibility | CV <20% across replicates |
Advanced Research Questions
Q. How to address batch-to-batch variability in synthetic C-peptide used in bioassays?
- Methodological Answer : Request additional quality control (QC) metrics, such as peptide content, salt content, and trifluoroacetic acid (TFA) removal (<1% for cell assays). Pre-test batches in pilot experiments to assess bioactivity consistency. For longitudinal studies, reserve a single batch or adjust concentrations based on QC data .
- Case Study : Batch variability in TFA content altered cell viability in a dose-response study, requiring re-normalization of peptide concentrations .
Q. What strategies optimize subgroup analyses based on baseline C-peptide levels?
- Methodological Answer : Stratify cohorts using tertiles (e.g., low: <0.3 nmol/L, medium: 0.3–0.7 nmol/L, high: >0.7 nmol/L) or clinical thresholds. Perform sensitivity analyses to assess heterogeneity sources and use network meta-analysis for treatment efficacy comparisons. Report confidence intervals and p-value adjustments for multiple testing .
- Example : In a network meta-analysis, high baseline C-peptide subgroups showed greater responsiveness to insulin-sparing therapies (95% CI: 1.3–30.0) .
Q. How to design longitudinal studies assessing C-peptide secretion dynamics in type 1 diabetes?
- Methodological Answer : Use frequent sampling (e.g., 24-hour profiles) and stochastic deconvolution models to estimate secretion rates. Adjust dosages based on age and symptom progression, and standardize measurement times to avoid data exclusion. Include placebo arms to isolate treatment effects .
- Table : Longitudinal Study Design
| Parameter | Recommendation |
|---|---|
| Sampling Frequency | Every 30–60 minutes for 24 hours |
| Statistical Model | Nonlinear mixed-effects (NLME) with stochastic differential equations |
| Ethical Approval | Include IRB-approved informed consent |
Q. How to integrate C-peptide data with multi-omics datasets for systems biology insights?
- Methodological Answer : Use standardized metadata frameworks (e.g., MIAME for microarrays) to ensure cross-platform compatibility. Perform pathway enrichment analysis linking C-peptide levels to transcriptomic or proteomic signatures. Validate findings using public repositories (e.g., GEO, PRIDE) .
- Checklist :
- Report peptide-array experimental conditions (pH, buffer composition).
- Share raw data in supplementary files with hyperlinks .
Methodological Reporting Guidelines
Q. What are best practices for reporting C-peptide measurements in publications?
- Methodological Answer : Follow journal-specific guidelines (e.g., Clinical Chemistry):
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
